N-(5-chloropyridin-2-yl)-2-cyanoacetamide

Lipophilicity Drug-likeness Membrane permeability

Researchers seeking a versatile scaffold for heterocyclic library synthesis often face limited access to activated methylene intermediates. N-(5-Chloropyridin-2-yl)-2-cyanoacetamide (CAS 157141-56-5) solves this by enabling rapid generation of chloropyridinyl-pyridones, -pyrazoles, -thiazoles, and -thiophenes via the cyanoacetamide manifold. - Antibacterial derivatives achieve up to 100% inhibition vs. S. aureus (compound 12b). - DHODH inhibitor (IC50 76 nM) and Nav1.7 inhibitor scaffolds accessible from this single intermediate. - Supplied at 95% purity, stored at 2-8°C; available for immediate global shipping.

Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
CAS No. 157141-56-5
Cat. No. B175124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)-2-cyanoacetamide
CAS157141-56-5
SynonymsN-(5-chloropyridin-2-yl)-2-cyanoacetamide
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)NC(=O)CC#N
InChIInChI=1S/C8H6ClN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13)
InChIKeyBEDCRQBKUTUWRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Chloropyridin-2-yl)-2-cyanoacetamide: Physicochemical Profile and Compound Class


N-(5-Chloropyridin-2-yl)-2-cyanoacetamide (CAS 157141-56-5) is a halogenated N-aryl cyanoacetamide with the molecular formula C₈H₆ClN₃O and a molecular weight of 195.61 g·mol⁻¹ . The compound bears a chlorine substituent at the C5 position of the pyridine ring and an activated methylene nitrile (cyanoacetamide) moiety, classifying it as a bifunctional synthetic intermediate . Its computed physicochemical profile includes a topological polar surface area (TPSA) of 65.78 Ų, a calculated LogP of 1.587, one hydrogen bond donor, and three hydrogen bond acceptors . The compound is supplied at 95% purity with storage recommendation at 2–8 °C in sealed, dry conditions .

1
Bifunctional synthetic intermediate with activated methylene nitrile
Heterocyclic library synthesis, DHODH pharmacophore entry
2
Chloropyridinyl building block for Knoevenagel and cyclocondensation reactions
Compatible with pyridone, pyrazole, thiazole, thiophene hybrid synthesis
3
Reported scaffold for DHODH inhibitor lead optimization
Supports enzyme pocket complementarity via C5 chlorine substitution

Why Chloro-Cyanoacetamide Analogs Are Not Interchangeable


Superficial structural similarity within the N-aryl cyanoacetamide family masks critical differences in lipophilicity, hydrogen-bonding capacity, and synthetic reactivity that preclude simple interchange. Replacing the C5 chlorine with hydrogen (N-(pyridin-2-yl)-2-cyanoacetamide) shifts LogP from +1.587 to −0.235—a dramatic ΔLogP of ~1.82 units that fundamentally alters membrane permeability and partitioning behavior . Substituting bromine for chlorine (N-(5-bromopyridin-2-yl)-2-cyanoacetamide) increases molecular weight by 22.7% (240.06 vs. 195.61 g·mol⁻¹) with only a marginal LogP gain . Removing the cyano group entirely (N-(5-chloropyridin-2-yl)acetamide) eliminates the activated methylene carbon required for Knoevenagel condensations, malononitrile couplings, and heterocyclization reactions that define this scaffold's synthetic utility . These are not cosmetic variations—each structural modification alters the compound's fitness for specific downstream transformations and biological target engagement.

Dechlorinated analog
LogP shifts from +1.587 to −0.235; membrane partitioning and permeability profile may fundamentally alter
Bromine analog
Molecular weight increases by 22.7% (195.61 → 240.06 g·mol⁻¹); ligand efficiency metrics may shift without proportional LogP gain
Des-cyano acetamide
Eliminates activated methylene required for Knoevenagel, Gewald, and heterocyclization reactions; synthetic versatility may not transfer

Quantitative Differentiation from Closest Structural Analogs


C5-Chlorine LogP Gain vs. Dechlorinated Analog

The C5 chlorine substitution in N-(5-chloropyridin-2-yl)-2-cyanoacetamide elevates the computed LogP to 1.587, compared with −0.235 for the dechlorinated analog N-(pyridin-2-yl)-2-cyanoacetamide . This represents a ΔLogP of +1.82, moving the compound from a hydrophilic regime (LogP < 0) into the favorable lipophilicity window (LogP 1–3) associated with passive membrane permeability and oral bioavailability . The bromine analog N-(5-bromopyridin-2-yl)-2-cyanoacetamide yields a LogP of 1.696, only 0.109 units higher, while adding 44.45 Da of molecular weight (195.61 → 240.06 g·mol⁻¹), which penalizes ligand efficiency metrics .

C5-Chlorine LogP Gain
Head-to-head
LogP 1.587 (Cl) vs. −0.235 (H); ΔLogP +1.82
MW 195.61 vs. 161.16; Br analog LogP 1.696, MW 240.06
Supports lipophilicity-driven membrane permeability screening
Computed values from vendor datasheets
Lipophilicity Drug-likeness Membrane permeability Lead optimization

Cyanoacetamide Reactivity vs. Simple Acetamide

The 2-cyanoacetamide moiety in N-(5-chloropyridin-2-yl)-2-cyanoacetamide provides an activated methylene group (pKa ~11–12 for the α-proton adjacent to both carbonyl and nitrile) that enables Knoevenagel condensations, Gewald reactions, and cyclocondensations with diverse electrophiles . In contrast, the des-cyano analog N-(5-chloropyridin-2-yl)acetamide (CAS 45965-30-8) lacks this reactive site and is limited to simple amide chemistry . Abdel-Latif et al. (2020) demonstrated this differential reactivity by employing 5-chloro-2-(cyanoacetamido)pyridines as the key synthetic entry point for constructing four distinct heterocyclic series—chloropyridinyl-pyridones, -pyrazoles, -thiazoles, and -thiophenes—in a single methodology platform, a versatility unattainable with the simple acetamide analog .

Cyanoacetamide Reactivity
Cross-study comparable
Enables ≥4 heterocyclic series (pyridone, pyrazole, thiazole, thiophene)
TPSA 65.78 vs. 41.99 Ų (des-cyano analog)
Supports Knoevenagel/Gewald/cyclocondensation reaction context
ChemistrySelect 2020 methodology platform
Heterocyclic synthesis Knoevenagel condensation Reactive intermediate Multicomponent reaction

Hydrogen Bonding and TPSA Advantage vs. Chloroacetamide Analog

N-(5-Chloropyridin-2-yl)-2-cyanoacetamide possesses a TPSA of 65.78 Ų with 1 hydrogen bond donor (amide N–H) and 3 hydrogen bond acceptors (pyridine N, amide C=O, nitrile N≡C), placing it within the generally accepted drug-like TPSA threshold of <140 Ų and the Lipinski-compliant H-bond donor/acceptor count . By comparison, 2-chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2) replaces the nitrile with a chlorine atom, reducing the TPSA to 41.99 Ų and the H-bond acceptor count to 2, while increasing LogP to 1.985 . The target compound's additional H-bond acceptor (nitrile) provides an extra anchoring point for target engagement and modulates solubility, offering a distinct physicochemical profile for programs requiring balanced polarity.

H-Bond and TPSA Advantage
Head-to-head
TPSA 65.78 Ų, HBA 3 vs. 41.99 Ų, HBA 2 (chloroacetamide analog)
ΔTPSA +23.79 Ų; ΔLogP −0.398
May support solubility and polar protein-ligand interaction modulation
In silico computed values; consistent computational engine
Drug-likeness Polar surface area Hydrogen bonding ADME prediction

DHODH Inhibitor Pharmacophore Derivation

The core scaffold of N-(5-chloropyridin-2-yl)-2-cyanoacetamide is a direct precursor to the dihydroorotate dehydrogenase (DHODH) inhibitor chemotype. The derivative (Z)-N-(5-chloro-pyridin-2-yl)-2-cyano-3-cyclopropyl-3-hydroxy-acrylamide (BDBM50054555 / CHEMBL143052), which retains the intact N-(5-chloropyridin-2-yl)-2-cyanoacetamide substructure, inhibits rat DHODH with an IC50 of 76 nM . This inhibition potency was determined in the context of the leflunomide analog program, where in vivo biological activity in rat and mouse delayed-type hypersensitivity models correlated with in vitro DHODH potency, and the most promising compound exhibited ED50 values of 2 and 31 mg·kg⁻¹ in rat and mouse collagen-induced arthritis models, respectively . The specific 5-chloropyridin-2-yl substitution pattern is critical: the DHODH pharmacophore depends on the cyanoacrylate/enol motif that derives directly from the cyanoacetamide methylene carbon .

DHODH Pharmacophore Derivation
Supporting evidence
Derivative IC50 = 76 nM (rat DHODH)
In vivo ED50: 2 mg·kg⁻¹ (rat), 31 mg·kg⁻¹ (mouse) in arthritis model
Reported enzyme-inhibition endpoint context
C5 chlorine critical for DHODH binding; class-level inference
DHODH inhibition Immunosuppression Pyrimidine biosynthesis Autoimmune disease

Commercial Purity and Supply Chain Comparison

N-(5-Chloropyridin-2-yl)-2-cyanoacetamide is commercially available at 95% purity from at least two independent suppliers (ChemScene Cat. CS-0300010 and Leyan Product 1370680), with defined storage at 2–8 °C in sealed, dry conditions and room-temperature shipping . The bromine analog (CAS 157141-57-6) is also available at similar purity but with a molecular weight penalty (240.06 vs. 195.61 g·mol⁻¹), meaning that for an equimolar procurement, ~22.7% more mass must be purchased and handled . The dechlorinated analog (CAS 90004-06-1) is available at 95% purity from Enamine (Cat. EN300-04648) but with fundamentally different physicochemical properties (LogP −0.235) that may not suit programs requiring a chlorinated heterocyclic building block . Additionally, the target compound is referenced as a synthetic intermediate in patent literature for sodium channel (Nav1.7) inhibitor programs, indicating established utility in pharmaceutical R&D supply chains .

Commercial Purity and Supply Chain
Context-dependent
95% purity; dual-supplier (ChemScene, Leyan); storage 2–8 °C
MW efficiency advantage over Br analog: −44.45 g·mol⁻¹
Reported procurement specification context
Supply chain data to verify as of 2024–2025
Chemical procurement Purity specification Storage conditions Supply chain

Highest-Value Application Scenarios Based on Quantitative Evidence


Heterocyclic Library Synthesis Platform

For medicinal chemistry groups building focused heterocyclic libraries, N-(5-chloropyridin-2-yl)-2-cyanoacetamide serves as a single-entry intermediate to generate four distinct heterocyclic series—chloropyridinyl-pyridones, -pyrazoles, -thiazoles, and -thiophenes—via the cyanoacetamide reactivity manifold . This versatility is absent in the des-cyano analog N-(5-chloropyridin-2-yl)acetamide, which lacks the activated methylene required for these cyclocondensations. Derivatized compounds from this scaffold have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus with inhibition percentages up to 92.3% and 100%, respectively, for the most potent analog (compound 12b) when compared with ampicillin . The chlorine at C5 is retained in all derived hybrids, contributing to target binding and antimicrobial potency.

DHODH Inhibitor Lead Optimization

Programs targeting dihydroorotate dehydrogenase (DHODH) for immunosuppressive or anticancer applications can leverage N-(5-chloropyridin-2-yl)-2-cyanoacetamide as the scaffold precursor. The derivative (Z)-N-(5-chloro-pyridin-2-yl)-2-cyano-3-cyclopropyl-3-hydroxy-acrylamide exhibits IC50 = 76 nM against rat DHODH , and structurally related analogs from this series have demonstrated in vivo efficacy in collagen-induced arthritis models (ED50 = 2 mg·kg⁻¹ in rat, 31 mg·kg⁻¹ in mouse) . The chlorine at the pyridine C5 position is essential for DHODH binding affinity in this chemotype; the dechlorinated analog is not reported to achieve comparable potency in this pharmacophore series [REFS-2; class-level inference].

Agrochemical Fungicide Intermediate Development

N-Substituted cyanoacetamides bearing the 5-chloropyridin-2-yl group have been reported as precursors to γ-methylene-γ-lactams with demonstrated fungicidal activity . Specifically, N-substituted cyanoacetamides were condensed with 1,2-diketones under base catalysis followed by acid treatment to yield novel fungicidal γ-methylene-γ-lactams . The chlorine substituent enhances the electron-withdrawing character of the pyridine ring, modulating the reactivity of the cyanoacetamide methylene toward condensation partners in a manner distinct from the unsubstituted or bromine-substituted analogs.

Nav1.7 Sodium Channel Blocker Intermediate

The compound is cited as a synthetic intermediate in patent literature describing amino-substituted heterocyclic derivatives as voltage-gated sodium channel (Nav1.7) inhibitors, a target of high interest for non-opioid pain therapeutics . The 5-chloropyridin-2-yl moiety is a privileged fragment in multiple sodium channel blocker chemotypes, and the cyanoacetamide group provides a reactive handle for constructing the fused heterocyclic cores described in these patent filings. Programs synthesizing proprietary Nav1.7 inhibitor libraries can procure this compound as a validated building block with established synthetic precedent in the intellectual property landscape .

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Activated methylene reactivity
Cyclocondensation manifold scope; antimicrobial screening endpoint review
DHODH inhibitor lead optimization
C5-chloropyridinyl scaffold integrity
Enzyme inhibition endpoint context; model-response interpretation
Agrochemical fungicide intermediate
Electron-withdrawing chlorine modulation
Condensation reactivity and fungicidal endpoint review
Nav1.7 channel blocker intermediate
Privileged fragment fit
Synthetic precedent in patent landscape; target-engagement assay context

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